molecular formula C9H17NO B2415531 4-Methyl-1-(oxiran-2-ylmethyl)piperidine CAS No. 91595-79-8

4-Methyl-1-(oxiran-2-ylmethyl)piperidine

Cat. No. B2415531
CAS RN: 91595-79-8
M. Wt: 155.241
InChI Key: ZXECTFQQKBDZQX-UHFFFAOYSA-N
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Description

4-Methyl-1-(oxiran-2-ylmethyl)piperidine, commonly referred to as MOMP, is an organic compound belonging to the piperidine family. It has a wide variety of applications in the scientific, medical, and industrial fields. MOMP is a versatile compound that has been used in a number of research projects and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Alkylation Studies

  • Spiro[oxirane-2, 4′-piperidines] Synthesis and Alkylating Agent Properties: Spiro[oxirane-2, 4′-piperidines] were prepared using dimethyloxosulfonium methylide on 4-piperidones. These compounds act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968).

Anticholinergic Activity

  • Synthesis and Anticholinergic Activities of 4-Acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium Compounds: Derivatives of 4-acyloxy-1-(1, 3-dioxolan-4-ylmethyl) piperidine with methyl bromide showed high anticholinergic activities. The trans isomers were more potent than cis isomers (Sugai et al., 1984).

Tautomeric Properties

  • Controlled Shift in Tautomeric Equilibrium: The study synthesized compounds including 4-((phenylimino)methyl)naphthalen-1-ol and 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol, showing a controlled shift in tautomeric equilibrium upon protonation/deprotonation in acetonitrile (Deneva et al., 2013).

Electrochemical Studies

  • Mannich Bases Bearing Pyrazolone Moiety: Novel Mannich bases were synthesized and characterized, demonstrating interesting electrochemical properties useful for further studies (Naik et al., 2013).

Antimycobacterial Applications

  • Spiro-Piperidin-4-ones in Antimycobacterial Therapy: Compounds synthesized via 1,3-dipolar cycloaddition showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential antimycobacterial applications (Kumar et al., 2008).

Synthesis and Chemical Properties

  • Piperidine-4-Spiro-2′-Oxiranes: This study explored the synthesis and certain chemical properties of piperidine-4-spiro-2′-oxiranes, contributing to the understanding of this compound class (Zvonok & Okaev, 1992).

Sulfur-Containing Vicinal Aminoalcohols

  • Synthesis Based on N-(oxiran-2-ylmethyl)amines: This research led to sulfur-containing vicinal aminoalcohols, a key development in chemical synthesis (Galstyan & Mesropyan, 2013).

properties

IUPAC Name

4-methyl-1-(oxiran-2-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-2-4-10(5-3-8)6-9-7-11-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECTFQQKBDZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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